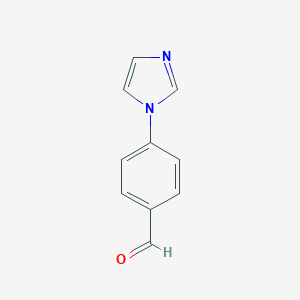

4-(1H-Imidazol-1-yl)benzaldehyde

Übersicht

Beschreibung

4-(1H-Imidazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H8N2O. It is a heterocyclic aromatic aldehyde, featuring an imidazole ring attached to a benzaldehyde moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Wirkmechanismus

Target of Action

It has been used in the synthesis of new compounds that have shown significant activity against various bacterial strains .

Mode of Action

It’s known that it can be used to synthesize (e)-3-[4-(1h-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one through claisen–schmidt condensation .

Biochemical Pathways

It’s known that the compound can generate a proton motive force, which is used to produce atp and is essential for the long-term survival of mycobacterium tuberculosis (mtb), the causative organism of tuberculosis (tb), under the hypoxic conditions present within infected granulomas .

Pharmacokinetics

Some analogs of the compound have displayed substantially improved pharmacokinetic parameters .

Result of Action

It’s known that the compound can be used to synthesize new compounds that have shown significant activity against various bacterial strains .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(1H-Imidazol-1-yl)benzaldehyde can be synthesized through various methods. One common approach involves the N-arylation of imidazole with 4-bromobenzaldehyde using a palladium catalyst. The reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures.

Another method involves the condensation of imidazole with 4-formylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid. This reaction proceeds through the formation of an imidazole intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are being investigated to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-Imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-(1H-Imidazol-1-yl)benzoic acid.

Reduction: 4-(1H-Imidazol-1-yl)benzyl alcohol.

Substitution: 4-(1H-Imidazol-1-yl)-2-nitrobenzaldehyde, 4-(1H-Imidazol-1-yl)-2-bromobenzaldehyde.

Wissenschaftliche Forschungsanwendungen

4-(1H-Imidazol-1-yl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential antimicrobial and antifungal properties. It is also used in the design of enzyme inhibitors.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes and receptors.

Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Vergleich Mit ähnlichen Verbindungen

4-(1H-Imidazol-1-yl)benzaldehyde can be compared with other similar compounds, such as:

4-(1H-Imidazol-1-yl)aniline: This compound has an amino group instead of an aldehyde group, making it more nucleophilic and suitable for different types of reactions.

4-(1H-Imidazol-1-yl)benzoic acid: The carboxylic acid group in this compound makes it more acidic and capable of forming salts and esters.

4-(1H-Imidazol-1-yl)-2-nitrobenzaldehyde: The presence of a nitro group introduces electron-withdrawing effects, altering the compound’s reactivity and potential biological activity.

Each of these compounds has unique properties and reactivities, making them suitable for different applications in research and industry.

Biologische Aktivität

4-(1H-Imidazol-1-yl)benzaldehyde, with the molecular formula C₁₀H₈N₂O, is an organic compound characterized by its unique structure that includes both an imidazole ring and a benzaldehyde moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The following sections explore these activities in detail, supported by relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features:

- An imidazole ring, which is known for its biological activity.

- A reactive aldehyde group that facilitates further chemical transformations.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown its effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 μg/mL |

| Escherichia coli | 200 μg/mL |

| Candida albicans | 300 μg/mL |

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated the ability to inhibit cell proliferation in several cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

Case Study: In Vitro Studies

In vitro experiments have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, a study reported that treatment with this compound led to significant reductions in tumor growth in murine models .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 25.72 ± 3.95 |

| U87 (glioblastoma) | 45.2 ± 13.0 |

These results indicate its potential utility in cancer therapy, warranting further investigation into its mechanisms of action and therapeutic applications .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit various enzymes related to cancer progression and metabolic pathways. The imidazole ring allows it to interact with active sites of enzymes, making it a candidate for drug development targeting specific biochemical pathways.

Notable Findings

- Inhibition of urease and xanthine oxidase has been observed, suggesting its potential role in treating conditions associated with these enzymes .

- The compound's interactions with metal ions may lead to the formation of coordination complexes that can enhance its biological activity .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

Claisen-Schmidt Condensation : This method involves the reaction of an appropriate imidazole derivative with benzaldehyde under basic conditions.

Microwave-Assisted Synthesis : This technique enhances reaction rates and yields by using microwave irradiation, significantly reducing reaction times compared to traditional methods.

Eigenschaften

IUPAC Name |

4-imidazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCICUQFMCRPKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353058 | |

| Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10040-98-9 | |

| Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10040-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 4-(1H-Imidazol-1-yl)benzaldehyde?

A1: this compound is a 1-phenyl-1H-imidazole derivative distinguished by an aldehyde group para to the imidazole ring on the benzene ring. Crystallographic studies reveal that it can form various packing motifs stabilized by weak C—H⋯N/O interactions. [] The angle between the mean planes of the imidazole and arene rings can vary depending on the specific interactions present. []

Q2: What are some reported synthetic applications of this compound?

A2: this compound is a versatile building block in organic synthesis. For instance, it has been utilized in Claisen-Schmidt condensation reactions with various acetophenone derivatives to synthesize novel chalcone analogs. [, ] These chalcones are of particular interest for their potential antifungal properties, especially against Aspergillus fumigatus. [, ] Additionally, it has been used in the synthesis of β-tetra-{[4-(1H-imidazol-1-yl) benzylidene]amino} zinc phthalocyanine, a compound with potential applications in photoelectric devices. []

Q3: How does this compound contribute to the development of metal complexes?

A3: this compound serves as a precursor for ligands in the synthesis of metal complexes. One example is its use in the multi-step synthesis of a nickel(II) complex, bis[2-((2-(4-(1H-imidazol-1-yl)benzylamino)cyclohexylamino)methyl)benzoato]nickel(II) dihydrate. [] Interestingly, in this complex, the imidazole nitrogen atoms do not directly coordinate with the nickel(II) ion, suggesting the possibility of further reactions to form bimetallic complexes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.